Crystalline Isolation Yield and Salt Form Selectivity in Enzymatic Synthesis
In a one-pot enzymatic synthesis of sugar 1-phosphates from phosphoenolpyruvic acid and the corresponding sugars using pyruvate kinase and anomeric kinases, α-D-mannose 1-phosphate was isolated specifically as the bis(cyclohexylammonium) salt in crystalline form, while α-D-galactose 1-phosphate was isolated as the dipotassium salt under identical purification conditions [1]. This demonstrates that the cyclohexylammonium counterion is uniquely suited for crystallizing mannose 1-phosphate from this reaction mixture.
| Evidence Dimension | Crystallization outcome (salt form obtained) |
|---|---|
| Target Compound Data | Crystalline bis(cyclohexylammonium) salt isolated |
| Comparator Or Baseline | α-D-Galactose 1-phosphate: crystalline dipotassium salt isolated; free acid not obtained as crystalline solid |
| Quantified Difference | Qualitative: distinct counterion required for crystallization; mannose-1-P crystallized only as bis(cyclohexylammonium) salt, not as potassium salt |
| Conditions | Gram-scale enzymatic synthesis; purification by two-step electrodialysis; crystallization from aqueous solution |
Why This Matters
Procurement of the bis(cyclohexylammonium) salt ensures access to a crystalline, high-purity form validated by peer-reviewed synthetic methodology, whereas alternative salt forms may not crystallize under these conditions.
- [1] Liu, Y.; et al. Facile enzymatic synthesis of sugar 1-phosphates as substrates for phosphorylases using anomeric kinases. Carbohydrate Research, 2015, 401, 1-4. DOI: 10.1016/j.carres.2014.10.014. PMID: 25464074. View Source
